[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine
Description
[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine is a fluorinated aromatic amine characterized by a benzylamine core substituted with two fluorine atoms at the 3- and 5-positions and a 2-methoxyethoxy group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine (electron-withdrawing) and the ether moiety (electron-donating) .
Properties
IUPAC Name |
[3,5-difluoro-4-(2-methoxyethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-14-2-3-15-10-8(11)4-7(6-13)5-9(10)12/h4-5H,2-3,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVARLNMBGHDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1F)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine typically involves the reaction of 3,5-difluoro-4-(2-methoxyethoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety protocols due to the presence of fluorine atoms and potential reactivity of the amine group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group in [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Based on the search results, information on the applications of "[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine" is limited. However, the search results provide information on similar compounds and their potential applications, which may be relevant.
One similar compound, 3,5-Difluoro-4-(2-methoxyethoxy)aniline, is a fluorinated aniline derivative with potential biological activities, including enzyme inhibition, receptor modulation, and antimicrobial activity. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Another related compound, [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride, has garnered interest for its potential biological activities, including anticancer, neuroprotective, and antimicrobial effects. It may interact with GABA receptors, influence the MAPK/ERK signaling pathway, and modulate gene expression related to apoptosis and cell cycle regulation. Studies have indicated that compounds with similar structures exhibit anticancer properties, such as downregulating HER2 expression in gastric cancer cells. They may also possess neuroprotective properties by inhibiting pathways associated with neurodegeneration and show potential antimicrobial effects against various bacteria.
Other research indicates that compounds with fluorine substituents may have enhanced antiviral activity . Additionally, some compounds may demonstrate control of fungi, insects, mites, and animal parasites . They may also have fungitoxic activity against harmful fungi, including those that are pathogens of plants, animals, and humans . These compounds are active against fungi of a number of classes including Oomycetes, Deuteromycetes (Fungi Imperfecti), Basidiomycetes, and Ascomycetes . They may also be active against phytopathogenic organisms such as Pyricularia oryzae, Colletotrichum species, Erysiphe species, Puccinia species, Helminthosporium species, Alternaria species, Septoria species, Rhynchosporium secalis, Cercospora and Cercosporella species, and Pyrenophora species .
Mechanism of Action
The mechanism of action of [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxyethoxy group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following compounds share structural similarities, differing primarily in substituent groups on the phenyl ring:
*Calculated based on molecular formula.
Key Observations:
- Substituent Electronic Effects : The target compound’s 2-methoxyethoxy group balances electron donation (ether oxygen) and withdrawal (fluorine), whereas trifluoromethyl () or chlorine () substituents are strongly electron-withdrawing.
- Solubility : The methoxyethoxy chain likely improves aqueous solubility compared to rigid oxetane () or lipophilic dichloro derivatives ().
- Synthetic Accessibility : Morpholine-containing analogs () are discontinued, suggesting challenges in synthesis or purification.
Physicochemical Properties
Limited data are available for direct comparisons, but inferences can be made:
- Boiling/Melting Points : The oxetane derivative () lacks reported boiling points, while 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine () has a boiling point of 327.6°C, reflecting its larger molecular weight and hydrogen-bonding capacity.
- Lipophilicity (LogP) : The dichloro derivative () likely has higher LogP due to chlorine’s hydrophobicity, whereas the target compound’s ether group may reduce LogP.
Biological Activity
[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
The compound has the molecular formula C12H14F2N and a molecular weight of approximately 229.25 g/mol. Its structure features a difluorinated phenyl ring with a methoxyethoxy substituent, which enhances its solubility and binding affinity to biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The fluorine atoms increase binding affinity through enhanced hydrophobic interactions, while the methoxyethoxy group improves solubility and bioavailability. This compound has shown promise in various biological assays, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that it may have antiviral properties, particularly against HIV-1. The presence of fluorine enhances interactions with hydrophobic amino acids in viral proteins, improving efficacy compared to non-fluorinated analogs .
- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values indicate significant potency, suggesting that the compound may induce apoptosis through mechanisms involving p53 activation and caspase cleavage .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant in metabolic pathways. For instance, it shows potential as an aldose reductase inhibitor, which could be beneficial in treating diabetic complications .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 3,5-difluoro-4-(2-methoxyethoxy)benzaldehyde.
- Reagents : Ammonia or an amine source under reductive amination conditions.
- Reducing Agents : Sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
This method allows for the efficient production of the compound while minimizing by-products.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antiviral Properties : A study demonstrated that fluorinated compounds similar to this one exhibited superior antiviral activity due to enhanced hydrophobic interactions with viral proteins .
- Cytotoxicity Assessment : Research involving MCF-7 and U-937 cell lines revealed that the compound's cytotoxic effects were dose-dependent, with significant induction of apoptosis observed at lower concentrations .
- Enzyme Interaction Studies : Investigations into enzyme inhibition indicated that the compound effectively inhibits aldose reductase activity, suggesting potential therapeutic applications in diabetes management .
Data Table: Biological Activity Summary
| Activity Type | Test System/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral | HIV-1 | Not specified | Enhanced binding via hydrophobic interactions |
| Anticancer | MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| U-937 | 0.76 | Caspase activation | |
| Enzyme Inhibition | Aldose Reductase | Not specified | Competitive inhibition |
Q & A
Q. What synthetic methodologies are recommended for preparing [3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine?
Answer: Synthesis of this compound can be inferred from analogous structures. For example, similar aryl methanamine derivatives are synthesized via nucleophilic substitution or condensation reactions. A plausible route involves:
- Step 1: Functionalization of a fluorinated aromatic core (e.g., 3,5-difluoro-4-hydroxybenzaldehyde) with 2-methoxyethoxy groups using alkylation or Mitsunobu conditions.
- Step 2: Reductive amination of the resulting aldehyde intermediate (e.g., using NaBH₃CN or H₂/Pd-C) to yield the methanamine derivative.
- Key Considerations: Optimize reaction temperature (e.g., room temperature for THF-based reactions ) and catalyst selection to mitigate side reactions from electron-withdrawing fluorine substituents.
Q. How can the purity and structural integrity of this compound be validated?
Answer:
- Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity, referencing methods for structurally similar amines (e.g., gradient elution with acetonitrile/water + 0.1% TFA) .
- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.5 ppm for methoxy protons, δ ~4.2 ppm for ethoxy methylene) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Elemental Analysis: Validate stoichiometry (C, H, N) to confirm absence of solvent residues .
Q. What solvents and storage conditions are optimal for this compound?
Answer:
- Solubility: Polar aprotic solvents (e.g., DMSO, DMF) are recommended due to the compound’s aromatic and polar substituents. Test solubility in THF or ethanol for reaction compatibility .
- Storage: Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the primary amine group. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine and methoxyethoxy substituents influence reactivity in downstream applications?
Answer:
- Electronic Effects: The 3,5-difluoro groups decrease electron density at the aromatic ring, potentially enhancing electrophilic substitution regioselectivity. The 2-methoxyethoxy group introduces steric hindrance and modulates solubility .
- Experimental Design: Perform Hammett analysis or DFT calculations to quantify substituent effects on reaction kinetics (e.g., coupling reactions or catalytic transformations) .
- Contradictions: Fluorine’s electronegativity may reduce amine basicity, complicating protonation-dependent reactions. Titrate reaction pH to balance reactivity and stability .
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s biological activity?
Answer:
- Case Study: If molecular docking predicts high binding affinity but in vitro assays show low activity:
- Validate Assay Conditions: Ensure compound solubility (e.g., use DMSO stocks ≤0.1% v/v) and rule out aggregation artifacts via dynamic light scattering (DLS).
- Metabolite Screening: Check for rapid metabolic degradation using liver microsome assays .
- Structural Analog Testing: Compare with derivatives (e.g., replacing methoxyethoxy with ethoxy or methyl groups) to identify critical pharmacophores .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
Answer:
- Scaffold Modification: Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine or methoxy groups) to assess steric/electronic contributions .
- Biological Assays: Screen against kinase panels (e.g., Rho-kinase, EGFR) using fluorescence polarization or ADP-Glo™ assays. Include positive controls (e.g., staurosporine) .
- Data Analysis: Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate substituent parameters (Hammett σ, π) with IC₅₀ values .
Methodological Notes
- Synthesis References: Adapt protocols from structurally related aryl methanamines .
- Analytical Validation: Cross-reference NMR/HRMS data with PubChem or DSSTox entries for accuracy .
- Advanced Modeling: Use Gaussian or Schrödinger Suite for DFT/MD simulations to predict reactivity and solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
